Temporin-1SPb
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FLSAITSLLGKLL |
Origin of Product |
United States |
Molecular Biology and Biosynthesis of Temporin 1spb
Gene Encoding and Precursor Structure of Temporins
The production of Temporin-1SPb, like other temporins, begins with the transcription and translation of a gene that encodes a precursor protein, known as a preprotemporin. nih.govimrpress.com While the specific gene sequence for this compound is not publicly available, extensive research on other temporins has revealed a highly conserved three-part structure for the precursor protein. nih.govresearchgate.net This structure consists of a signal peptide, an acidic propiece, and the C-terminal mature peptide sequence. nih.govresearchgate.net
The signal peptide is a short, hydrophobic sequence at the N-terminus of the precursor. Its primary role is to direct the nascent polypeptide chain into the endoplasmic reticulum, the cellular machinery responsible for protein processing and transport. This sequence is typically cleaved off during the initial stages of biosynthesis. nih.gov
Following the signal peptide is the acidic propiece , a region rich in acidic amino acid residues. This segment is thought to play several roles, including preventing the premature activation of the antimicrobial peptide within the host's own cells and assisting in the correct folding of the precursor. nih.gov
Finally, at the C-terminus lies the sequence for the mature this compound peptide . The amino acid sequence for this compound is FLSAITSLLGKLL. nih.gov This is followed by a glycine (B1666218) residue, which is a crucial element for the post-translational amidation of the C-terminus, a common feature among temporins. nih.gov The precursor is also marked for further processing by a specific cleavage signal, typically a Lys-Arg (lysine-arginine) dipeptide, located just before the mature peptide sequence. nih.gov
Post-Translational Modification Mechanisms in Temporin Biosynthesis
For the nascent this compound peptide to become a functional antimicrobial agent, it must undergo a series of post-translational modifications (PTMs). These modifications are enzymatic processes that alter the peptide's structure and are critical for its biological activity.
The most significant and well-documented PTM in temporin biosynthesis is C-terminal α-amidation . nih.govresearchgate.net This process is essential for the antimicrobial efficacy and stability of many temporins. The amidation process involves a two-step enzymatic reaction. First, a peptidylglycine α-hydroxylating monooxygenase (PHM) hydroxylates the α-carbon of the C-terminal glycine residue. Subsequently, a peptidyl-α-hydroxyglycine α-amidating lyase (PAL) cleaves the bond between the α-carbon and the nitrogen of the glycine, resulting in an amidated C-terminus of the peptide and the release of glyoxylate. This modification neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's ability to interact with and disrupt microbial membranes. nih.gov
Another key step in the biosynthesis is the proteolytic cleavage of the precursor protein to release the mature peptide. This is carried out by proprotein convertases, which recognize and cleave at specific sites, such as the Lys-Arg sequence preceding the mature peptide. nih.gov
While other PTMs, such as the hydroxylation of proline residues, have been observed in some temporins from other frog species, there is currently no evidence to suggest that this compound undergoes modifications other than C-terminal amidation. nih.gov
Comparative Analysis of this compound Biosynthetic Pathways with Other Temporins
The skin secretions of Lithobates septentrionalis contain a suite of temporin peptides, including Temporin-1SPa and Temporin-1SPc, alongside this compound. nih.gov A comparative analysis of their primary structures provides insights into the subtle variations within the biosynthetic pathways of a single organism.
| Temporin Variant | Amino Acid Sequence |
| Temporin-1SPa | FLPLVGKILSGLI |
| This compound | FLSAITSLLGKLL |
| Temporin-1SPc | FLSAITSILGKLF |
Data sourced from the UniProt database and related research articles. nih.govuniprot.org
The biosynthetic pathways for these temporins are expected to be highly similar, following the general model of preprotemporin synthesis and processing. They are all likely encoded by distinct but related genes, each giving rise to a precursor with the characteristic signal peptide, acidic propiece, and mature peptide sequence. The presence of a C-terminal amide is a shared feature among these peptides, indicating that the enzymatic machinery for amidation is a common element in their biosynthesis. nih.govresearchgate.net
The differences in the mature peptide sequences of Temporin-1SPa, -1SPb, and -1SPc highlight the genetic diversity that gives rise to a varied arsenal (B13267) of antimicrobial peptides even within a single frog species. These sequence variations, particularly in the hydrophobic and cationic residues, can influence the peptides' antimicrobial spectrum and potency. The underlying biosynthetic pathways, from gene transcription to post-translational modification, are fundamentally conserved, allowing for the efficient production of a diverse set of defense molecules from a common architectural blueprint.
Structural Biology and Structure Activity Relationship Sar of Temporin 1spb and Analogs
Primary Sequence Analysis and Conservation within the Temporin Family
The temporin family of antimicrobial peptides (AMPs) is characterized by its members' short length, typically 10–14 amino acids, a net positive charge that can range from 0 to +3, and a C-terminally α-amidated structure. frontiersin.org A key feature distinguishing temporins from other ranid frog peptide families is the absence of the "Rana-box" motif. frontiersin.org However, the precursor sequences of temporins have a highly conserved C-terminal region that directs the post-translational amidation of the mature peptide. frontiersin.org
Temporin-1SPb, with the primary sequence FLSAITSLLGKLL-NH₂, is a member of this family. mdpi.com More than 130 temporins have been identified, with Temporin A (TA), Temporin B (TB), and Temporin L (TL) being among the most extensively studied. researchgate.net While a consensus sequence for the temporin family has been proposed as XXXXXXYXXY+YXX (where X is a hydrophobic amino acid, Y is hydrophilic, and Y+ is positively charged), significant variability exists. researchgate.net Leucine (B10760876) and isoleucine are the most common hydrophobic residues, and lysine (B10760008) is the most frequent positively charged residue. researchgate.net The N-terminal region of temporins is notably hydrophobic, a crucial factor for their antimicrobial action. researchgate.net
Analysis of temporin sequences reveals that certain positions are highly conserved. Specifically, residues at positions 2, 3, 9, and 13 show a high degree of conservation across the family.
Secondary and Tertiary Structure Elucidation in Diverse Environments
The three-dimensional structure of temporins, including this compound, is highly dependent on the surrounding environment. These peptides are typically unstructured in aqueous solutions but adopt distinct conformations in the presence of membranes or membrane-mimicking environments. mdpi.com
Conformational Flexibility and α-Helical Propensity
In aqueous buffer at neutral pH, temporins generally lack a defined secondary structure, existing in a random coil conformation. mdpi.comneu.edu.tr However, in environments that mimic the hydrophobicity of a bacterial membrane, such as in the presence of trifluoroethanol (TFE) or detergents like sodium dodecyl sulfate (B86663) (SDS), they readily fold into an α-helical structure. mdpi.comresearchgate.net This conformational change is a critical step in their mechanism of action, as the α-helical conformation is considered the active form. mdpi.comnumberanalytics.com The α-helix is stabilized by intramolecular hydrogen bonds formed between the carbonyl oxygen of one amino acid and the amide hydrogen of an amino acid four residues down the chain. khanacademy.org
For instance, Temporin-1OLa, a related temporin, adopts a two-domain structure in a membrane-mimicking environment, with a hydrophobic patch followed by a classic amphipathic helix spanning residues P3-I12. iiitd.edu.in Similarly, NMR studies of Temporin L show it adopts a highly stable α-helical conformation. lsbu.ac.uk The propensity for α-helix formation is influenced by the amino acid sequence, with residues like alanine (B10760859) and leucine acting as helix stabilizers, while proline acts as a helix breaker due to its rigid cyclic structure. numberanalytics.com The flexibility of the peptide chain is crucial for its ability to transition from a disordered state to an ordered α-helical structure upon interacting with a membrane. nih.gov
Oligomerization and Aggregation Behavior
Temporins exhibit a tendency to self-associate and form oligomers, particularly in membrane environments. researchgate.netlsbu.ac.uk This aggregation behavior is an integral part of their membrane-disrupting mechanism. nih.gov For example, Temporin A forms oligomeric helical structures in the presence of lipopolysaccharide (LPS) micelles, which may explain its limited activity against Gram-negative bacteria. mdpi.com
NMR studies on Temporin B in LPS micelles have suggested that the peptide oligomerizes, with interactions involving residues at both the N- and C-termini. mdpi.com Interestingly, when combined with Temporin L, Temporin B exists as a monomer, suggesting that Temporin L can prevent the self-aggregation of Temporin B within the LPS layer. mdpi.com This observation provides a potential explanation for the synergistic activity observed between different temporin peptides against Gram-negative bacteria. mdpi.com Molecular dynamics simulations have also shown that temporins can form oligomers, with the assembly often driven by hydrophobic interactions between the peptide chains. researchgate.netsemanticscholar.org The pattern of this aggregation can be essential for the peptide's biological activity. semanticscholar.org
Rational Design and Analog Development for Enhanced Biological Performance
The natural properties of temporins, such as their potent antimicrobial activity, have made them attractive templates for the design of new therapeutic agents. researchgate.netnih.govrsc.org Rational design strategies focus on modifying the primary sequence to improve activity, enhance selectivity for microbial cells over host cells, and broaden the spectrum of activity. numberanalytics.commdpi.comnih.govnih.govfrontiersin.org
Impact of Amino Acid Substitutions on Activity and Selectivity
Strategic substitution of amino acids in the temporin sequence has been shown to significantly impact their biological profile. numberanalytics.commdpi.comnih.govnih.govfrontiersin.org
Increasing Cationicity: Introducing additional positively charged residues, typically lysine, often enhances the peptide's affinity for the negatively charged bacterial membrane, leading to increased antimicrobial activity, particularly against Gram-negative bacteria. mdpi.comfrontiersin.org For example, an analog of Temporin B, TB_KKG6A, with additional lysine residues, showed improved activity against both Gram-positive and Gram-negative bacteria. nih.gov
Modulating Hydrophobicity: The hydrophobicity of the N-terminal region is critical for antimicrobial potency. researchgate.net Substitutions that alter hydrophobicity can have a profound effect. For instance, replacing isoleucine with leucine at specific positions in Temporin A enhanced its antibacterial activity. researchgate.net Conversely, replacing leucine with alanine at the same positions abolished activity. researchgate.net
Alanine Scanning: This technique, where individual amino acids are replaced by alanine, has been used to identify key residues for activity. Alanine scanning of Temporin B revealed that lysine at position 10 is crucial for its function. mdpi.com
D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers can influence the peptide's structure and activity. researchgate.net This strategy has been used to create analogs with reduced hemolytic activity while retaining potent antimicrobial, particularly anti-Candida, properties. researchgate.net
Aib Substitution: The introduction of α-aminoisobutyric acid (Aib), which can induce or stabilize helical conformations, has been explored. Substituting certain residues in Temporin 1DRa with Aib resulted in analogs with increased potency against Gram-positive bacteria and Candida albicans.
Role of Hydrophobicity, Cationicity, and Amphipathicity Balance
The biological activity of temporins and their analogs is governed by a delicate balance between three key physicochemical properties: hydrophobicity, cationicity, and amphipathicity. frontiersin.orgmdpi.comnih.gov
Hydrophobicity: This property, largely determined by the content of hydrophobic residues, drives the initial interaction of the peptide with the nonpolar lipid core of the cell membrane. frontiersin.org While essential for activity, excessive hydrophobicity can lead to increased toxicity towards host cells, such as hemolysis. mdpi.com
Cationicity: The net positive charge of the peptide facilitates the initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. frontiersin.org Increasing cationicity generally boosts antimicrobial potency. researchgate.net
Amphipathicity: In their α-helical conformation, temporins exhibit an amphipathic structure, with hydrophobic and hydrophilic residues segregated on opposite faces of the helix. researchgate.net This spatial arrangement is crucial for membrane insertion and disruption. The hydrophobic face interacts with the lipid acyl chains of the membrane, while the hydrophilic, often cationic, face can interact with the lipid headgroups and water. nih.gov
The rational design of temporin analogs aims to optimize this balance to maximize antimicrobial efficacy while minimizing cytotoxicity, thereby improving the therapeutic index. mdpi.comfrontiersin.org
Effects of N- and C-Terminal Modifications
The structural and functional properties of temporins, including this compound, can be significantly altered by modifications at their N- and C-termini. These modifications are a key strategy in designing analog peptides with enhanced antimicrobial activity, selectivity, and stability.
Modifications at the N-terminus often focus on altering the hydrophobicity and charge of the peptide. For instance, enhancing the hydrophobicity of the N-terminus in temporin B by substituting Leu1 with Phe1 was shown to increase its potency. nih.gov Conversely, increasing the cationicity at the N-terminus by adding two lysine residues rendered it less effective against Gram-positive bacteria but more potent against Escherichia coli. nih.gov In the case of Temporin A, replacing the N-terminal Phenylalanine with Lysine resulted in a significant decrease in antibacterial activity. researchgate.net These findings highlight the critical role of the N-terminal residue in modulating the interaction of the peptide with bacterial membranes.
At the C-terminus, modifications often involve amidation or the addition of charged residues. Most naturally occurring temporins are C-terminally α-amidated, a post-translational modification that is crucial for their biological activity. conicet.gov.arcnr.itnih.govmdpi.com This amidation neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's interaction with the negatively charged bacterial membrane. Adding a lysine residue to the C-terminus of temporin B, in conjunction with other modifications, led to an increase in its antimicrobial potency. nih.gov Dimerization at the C-terminus has also been explored as a strategy to enhance activity. For example, a C-terminal dimer of the peptide MG2 showed an 8- to 16-fold increase in antimicrobial activity compared to its monomeric form. researchgate.net
The table below summarizes the effects of various terminal modifications on temporin peptides, providing insights into the structure-activity relationships that govern their function.
| Peptide | Modification | Effect on Activity | Reference |
| Temporin B | N-terminus: Leu1 -> Phe; C-terminus: Addition of Lysine; Deletion of Asn7 | Increased potency against both Gram-positive and Gram-negative bacteria. nih.gov | nih.gov |
| Temporin B | N-terminus: Addition of two Lysine residues; Gly6 -> Ala | Improved activity against E. coli, but abrogated activity against Gram-positive bacteria. nih.gov | nih.gov |
| Temporin A | N-terminus: Phe -> Lys | Dramatic reduction in anti-bacterial activity. researchgate.net | researchgate.net |
| MG2 | C-terminus: Dimerization | 8-16 times higher antimicrobial activity. researchgate.net | researchgate.net |
Truncation Strategies and Their Functional Consequences
Studies on various temporins have shown that even minor truncations can have significant effects on their antimicrobial and hemolytic activities. The length of the peptide is a critical factor, with shorter sequences (e.g., 10 amino acids) sometimes being less antimicrobial and hemolytic. iiitd.edu.in The specific sequence and composition, however, are equally important.
While specific truncation data for this compound is not extensively detailed in the provided search results, the principles derived from studies on other temporins are applicable. For instance, the design of the temporin B analog, TB_L1FK, involved the deletion of Asn7, which, combined with other modifications, resulted in an analog with broader spectrum activity. nih.govnih.gov This suggests that not all residues are essential for activity and that strategic removal can even be beneficial.
Synergistic Interactions of Temporins with Other Antimicrobial Agents
The combination of temporins with other antimicrobial agents, including conventional antibiotics and other temporins, represents a promising strategy to combat bacterial infections, particularly those caused by drug-resistant strains. nih.gov Synergistic interactions can lead to enhanced efficacy, a broader spectrum of activity, and a reduced likelihood of resistance development. nih.govfrontiersin.org
Enhancement of Activity with Conventional Antibiotics
Temporins have been shown to act synergistically with a variety of conventional antibiotics. conicet.gov.ar This synergy often arises from the ability of temporins to permeabilize the bacterial membrane, thereby facilitating the entry of antibiotics to their intracellular targets. nih.govfrontiersin.orgfrontiersin.org This mechanism is particularly effective against Gram-negative bacteria, whose outer membrane can be a significant barrier to many antibiotics. nih.gov
The fractional inhibitory concentration (FIC) index is commonly used to quantify the nature of the interaction between two antimicrobial agents. A ΣFIC of ≤ 0.5 indicates synergy, >0.5 to ≤1 indicates an additive effect, and ≥2 indicates indifference. nih.gov
While specific studies detailing the synergistic interactions of this compound with conventional antibiotics were not found in the search results, research on other temporins, such as temporin-1OLa and temporin A, has demonstrated successful synergistic effects. For example, temporin-1OLa has been studied in combination with various antibiotics using the checkerboard method to determine synergistic activity. nih.gov Similarly, temporin A has shown synergistic interactions with clinically used antibiotics against nosocomial isolates of Enterococcus faecalis. conicet.gov.ar The combination of antimicrobial peptides with conventional antibiotics is considered an effective strategy against drug-resistant pathogens. researchgate.net
The table below illustrates examples of synergistic interactions between temporins and conventional antibiotics.
| Temporin | Antibiotic | Target Organism | Outcome | Reference |
| Temporin A | Various clinically used antibiotics | Enterococcus faecalis | Synergistic activity | conicet.gov.ar |
| Citropin 1.1 | Rifampicin | Rhodococcus equi biofilms | Enhanced activity | nih.gov |
| LL-37 | Colistin | Multidrug-resistant Escherichia coli | Strong synergy, drastically reduced MICs | nih.gov |
Cooperative Effects of Different Temporins
The co-secretion of multiple, closely related antimicrobial peptides is a common defense strategy in many organisms, including frogs. nih.gov This diversity is thought to provide broader protection against a range of pathogens and to reduce the development of resistance. nih.gov Studies have shown that different temporins can act synergistically with each other.
A notable example is the interaction between temporins A or B and temporin L. nih.govresearchgate.net While temporins A and B are weakly active against Gram-negative bacteria on their own, their activity is markedly enhanced when combined with temporin L. nih.govresearchgate.netbiorxiv.org The underlying mechanism for this synergy involves temporin L preventing the self-aggregation of temporins A and B in the presence of lipopolysaccharide (LPS), the major component of the Gram-negative outer membrane. nih.govresearchgate.net This allows temporins A and B to more effectively traverse the outer membrane and reach their target, the cytoplasmic membrane. nih.gov The combination of temporins has been shown to have a more cooperative pharmacodynamic profile, which may mitigate the risk of resistance development. biorxiv.org
The cooperative effects of different temporins highlight the sophisticated nature of innate immune systems and provide a rationale for the evolution of synergistic antimicrobial peptide families. biorxiv.org
Advanced Research Methodologies and Analytical Approaches in Temporin 1spb Studies
Peptide Synthesis and Purification Techniques
The creation and isolation of pure Temporin-1SPb for research purposes are accomplished through highly specialized biochemical processes.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
The primary method for artificially producing this compound and its analogs is Solid-Phase Peptide Synthesis (SPPS). iris-biotech.debachem.com This technique involves building the peptide chain sequentially while one end is anchored to an insoluble resin support. bachem.compeptide.com The use of 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is a common and effective strategy in this process. nih.govspringernature.com
The SPPS process consists of repeated cycles, with each cycle adding one amino acid to the growing peptide chain. bachem.com A typical cycle includes:
Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound amino acid is removed, usually with a mild base like piperidine, to expose a free amine group. uci.edu
Washing: The resin is thoroughly washed to remove excess reagents and byproducts. bachem.com
Coupling: The next Fmoc-protected amino acid is activated and then coupled to the newly exposed amine group. bachem.com
Final Cleavage: Once the entire peptide sequence is assembled, it is cleaved from the resin support, and all remaining protecting groups on the amino acid side chains are removed. bachem.com
This method allows for the efficient and controlled synthesis of peptides, with the solid support simplifying the purification process at each step by allowing for easy removal of soluble reagents and byproducts through filtration. iris-biotech.debachem.com
High-Performance Liquid Chromatography (HPLC) for Purification
Following synthesis, High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying the crude peptide product. peptide.comidtdna.com This powerful analytical technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). idtdna.com
For peptide purification, Reverse-Phase HPLC (RP-HPLC) is most commonly employed. idtdna.commicrosynth.com In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is a polar solvent, typically a mixture of water and an organic solvent like acetonitrile. ox.ac.uk The separation mechanism is based on the hydrophobicity of the peptides; more hydrophobic peptides interact more strongly with the stationary phase and thus elute later than less hydrophobic peptides. idtdna.com By applying a gradient of increasing organic solvent concentration, the bound peptides are sequentially eluted and collected as highly purified fractions. ox.ac.uk The purity of the collected fractions is often assessed by analytical HPLC and mass spectrometry. nih.gov
In Vitro Assays for Biological Activity Characterization
A variety of in vitro assays are essential for determining the biological effects of this compound, particularly its antimicrobial and cytotoxic properties.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's effectiveness. It is defined as the lowest concentration of the agent that prevents the visible in vitro growth of a microorganism. wikipedia.orgbmglabtech.com The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. creative-diagnostics.commicrochemlab.commicrobe-investigations.com
The determination of MBC is a subsequent step to the MIC assay. Aliquots from the wells of the MIC test that show no visible growth (at and above the MIC) are subcultured onto an antibiotic-free agar (B569324) medium. microchemlab.combmglabtech.com After incubation, the concentration at which a 99.9% reduction in colony-forming units (CFU/ml) is observed, compared to the initial inoculum, is identified as the MBC. microchemlab.com
| Parameter | Definition |
| MIC | Lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism. wikipedia.orgbmglabtech.com |
| MBC | Lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial inoculum. creative-diagnostics.commicrochemlab.commicrobe-investigations.com |
Broth Microdilution and Disk Diffusion Methods
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. wikipedia.orgnih.gov This method involves preparing a series of two-fold dilutions of the peptide in a liquid growth medium in a 96-well microtiter plate. cabidigitallibrary.orgapec.org Each well is then inoculated with a standardized suspension of the target microorganism. iiitd.edu.innih.gov After an incubation period, the plates are examined for visible signs of microbial growth (turbidity). The lowest concentration of the peptide at which no growth is observed is recorded as the MIC. wikipedia.orgcabidigitallibrary.org
The disk diffusion method , also known as the Kirby-Bauer test, is another common technique for assessing antimicrobial susceptibility. apec.orgmicrobenotes.com In this assay, a paper disk impregnated with a specific concentration of the antimicrobial agent is placed on an agar plate that has been uniformly inoculated with the test microorganism. apec.orgasm.org The agent diffuses from the disk into the agar, creating a concentration gradient. apec.org If the microorganism is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant. apec.org
| Method | Principle |
| Broth Microdilution | Determines the lowest concentration of an agent in a liquid medium that inhibits microbial growth. wikipedia.orgnih.gov |
| Disk Diffusion | Measures the zone of growth inhibition around an antibiotic-impregnated disk on an agar plate. apec.orgmicrobenotes.com |
Cell Viability and Proliferation Assays (e.g., MTT assay, NRU test)
To assess the potential cytotoxic effects of this compound on eukaryotic cells, various cell viability and proliferation assays are employed.
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. nih.gov Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. nih.govmdpi.com The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically between 540 and 570 nm). nih.govnih.gov
The Neutral Red Uptake (NRU) test is another widely used cytotoxicity assay that assesses the viability of cells based on their ability to incorporate and bind the supravital dye, Neutral Red. re-place.benih.gov This weakly cationic dye penetrates the cell membrane and accumulates in the lysosomes of healthy, viable cells. re-place.bealtervista.org After exposure to a test substance, the amount of dye retained by the cells is measured. A decrease in the uptake of Neutral Red indicates cell damage or death. qualitybiological.com The dye is extracted from the cells, and its concentration is determined spectrophotometrically. re-place.bequalitybiological.com
| Assay | Principle | Endpoint Measured |
| MTT Assay | Enzymatic reduction of MTT by mitochondrial dehydrogenases in viable cells. nih.govmdpi.com | Absorbance of formazan product. nih.govnih.gov |
| NRU Test | Uptake and accumulation of Neutral Red dye in the lysosomes of viable cells. re-place.bealtervista.org | Absorbance of extracted Neutral Red dye. re-place.bequalitybiological.com |
Biophysical and Spectroscopic Characterization of Peptide-Membrane Interactions
The investigation of this compound's interaction with cell membranes relies on a suite of powerful biophysical and spectroscopic techniques. These methods provide critical insights into the peptide's structural changes upon membrane binding, its ability to permeabilize lipid bilayers, and the kinetics and thermodynamics of these interactions.
Fluorescence Spectroscopy (e.g., membrane permeabilization, binding studies)
Fluorescence spectroscopy is a versatile tool for studying the interaction of peptides with lipid membranes, offering high sensitivity for monitoring membrane permeabilization and peptide binding. In studies of temporins, this technique is frequently used to demonstrate how the peptides compromise the integrity of model lipid vesicles or live cells.
A common approach involves encapsulating a fluorescent dye, such as calcein (B42510) or fluorescein-dextran, within large unilamellar vesicles (LUVs) that mimic the lipid composition of bacterial or eukaryotic membranes. nih.govnih.gov The addition of a membrane-active peptide like a temporin induces leakage of the dye into the surrounding medium, which can be quantified by an increase in fluorescence intensity. nih.gov Studies on the temporin family have shown that they cause the release of these fluorescent markers, indicating that they perturb the bilayer organization. nih.gov The degree of leakage can depend on the size of the fluorescent probe, suggesting the formation of transient pores or local disruptions rather than complete, detergent-like destruction of the membrane. nih.govmdpi.com
In studies on live cells, fluorescent dyes like SYTOX Green are employed. This dye cannot penetrate intact cell membranes but fluoresces brightly upon binding to intracellular nucleic acids. unimi.it Research on temporin analogues has demonstrated a rapid increase in fluorescence intensity in the presence of the peptide, signifying fast membrane permeabilization. unimi.it This method allows for real-time monitoring of the kinetics of membrane disruption. unimi.it By using different fluorescent dyes and model membrane systems, researchers can build a detailed picture of how this compound binds to and disrupts target cell membranes. buffalo.edu
| Technique/Assay | Finding | Relevance to this compound |
| Vesicle Leakage Assay | Temporins induce the release of entrapped fluorescent markers (e.g., calcein) from lipid vesicles. nih.govnih.gov | Demonstrates the peptide's ability to permeabilize lipid bilayers, a key aspect of its antimicrobial mechanism. |
| Probe Size-Dependence | The extent of marker release caused by temporins is dependent on the solute's molecular size. mdpi.com | Suggests a mechanism of local bilayer perturbation or pore formation rather than complete membrane dissolution. nih.gov |
| Live Cell Permeabilization | Temporin analogues cause rapid uptake of membrane-impermeant dyes (e.g., SYTOX Green) into microbial cells. unimi.it | Confirms that the peptide quickly compromises the membrane integrity of live pathogens, leading to cell death. |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is an essential technique for analyzing the secondary structure of peptides like this compound. It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's conformational state.
In aqueous solutions, such as phosphate-buffered saline (PBS), temporins typically exhibit a CD spectrum characteristic of a random coil or disordered structure. researchgate.net However, upon introduction into a membrane-mimicking environment, a significant conformational change is observed. These environments can be created using detergents like sodium dodecyl sulfate (B86663) (SDS) micelles or lipid vesicles (LUVs) composed of phospholipids (B1166683) such as DMPC and DMPG. nih.govresearchgate.net
Numerous studies on various temporins have shown that they undergo a disorder-to-helix transition when they interact with these hydrophobic environments. conicet.gov.arnih.gov The resulting CD spectrum displays the characteristic double minima at approximately 208 nm and 222 nm, which is the hallmark of an α-helical structure. researchgate.net For instance, the analysis of Temporin-SHe in the presence of SDS micelles or negatively charged LUVs clearly indicates the adoption of an α-helical conformation. researchgate.net This induced helicity is crucial for the peptide's function, as the formation of an amphipathic α-helix allows it to insert into and disrupt the lipid bilayer. nih.gov CD spectroscopy, therefore, provides fundamental information on the structural transition that underpins the membrane-disrupting activity of this compound.
| Environment | Observed Secondary Structure | Significance |
| Aqueous Buffer (e.g., PBS) | Random Coil / Unstructured. researchgate.net | Indicates the peptide's native state in a polar environment before encountering a target membrane. |
| Membrane-Mimetic (e.g., SDS micelles, Lipid Vesicles) | α-Helical. nih.govresearchgate.netnih.gov | Demonstrates the crucial conformational change upon membrane binding, which is linked to its biological activity. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution, three-dimensional structural information of peptides in solution or membrane-mimicking environments. For this compound, NMR is invaluable for determining its atomic-level structure when bound to model membranes, such as detergent micelles (e.g., SDS or LPS). plos.orgfigshare.com
NMR studies on several temporins, including Temporin-SHa, Temporin-1Ta, and Temporin-1OLa, have successfully elucidated their 3D structures. nih.govplos.orgnih.gov These studies consistently reveal that in the presence of micelles, the peptides adopt a well-defined amphipathic α-helical structure. nih.govplos.org For example, Temporin-SHa was found to form an α-helix from residue 3 to 12 when bound to SDS micelles. nih.gov Similarly, Temporin-1Ta adopts a helical conformation for residues L4-I12 in LPS micelles. plos.orgfigshare.com
Beyond the secondary structure, NMR provides details on the peptide's orientation and immersion depth within the micelle. By using paramagnetic probes, researchers have shown that temporins often orient themselves nearly parallel to the micelle surface, without penetrating deeply into the hydrophobic core. nih.gov Furthermore, NMR can detect intermolecular interactions, revealing that some temporins may form oligomers or self-associate within the lipid environment, a process that can influence their activity. plos.org These atomic-resolution insights are critical for understanding the precise molecular mechanism by which this compound interacts with and disrupts bacterial membranes.
| Temporin Studied | Environment | Key Structural Findings |
| Temporin-SHa | SDS micelles | Adopts a well-defined amphipathic α-helix (residues 3-12); orients parallel to the micelle surface. nih.gov |
| Temporin-1Ta | LPS micelles | Forms an α-helix (residues L4-I12) with an extended N-terminus; shows evidence of oligomerization. plos.orgfigshare.com |
| Temporin-1OLa | Micelles | Adopts a two-domain structure with a hydrophobic patch followed by an amphipathic helix (residues P3-I12). nih.gov |
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the real-time kinetics of molecular interactions. jacksonimmuno.com It is ideally suited for quantifying the binding and dissociation of this compound to a model membrane surface.
In a typical SPR experiment, a ligand, such as a lipid bilayer mimicking a bacterial membrane, is immobilized on a gold-coated sensor chip. jacksonimmuno.comnih.gov The analyte, in this case, the this compound peptide, is then flowed over the sensor surface in a microfluidic system. youtube.com Binding of the peptide to the lipid surface causes a change in the refractive index at the surface, which is detected as a shift in the resonance angle of reflected polarized light. jacksonimmuno.comcytivalifesciences.com This response is directly proportional to the mass accumulating on the sensor surface. jacksonimmuno.com
The resulting data are presented as a sensorgram, a plot of the binding response over time. cytivalifesciences.com From this, several key parameters can be determined:
Association rate (k_a): The rate at which the peptide binds to the membrane.
Dissociation rate (k_d): The rate at which the peptide dissociates from the membrane.
Affinity (K_D): The equilibrium dissociation constant (k_d/k_a), which reflects the strength of the interaction.
SPR provides quantitative data on binding specificity, kinetics, and affinity, all of which are crucial for comparing the interaction of this compound with different types of membranes (e.g., bacterial vs. eukaryotic models). youtube.comcytivalifesciences.com
Differential Scanning Calorimetry (DSC) for Membrane Perturbation
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the heat changes associated with phase transitions in materials. doi.org In the context of peptide-membrane studies, DSC is used to investigate how peptides like this compound perturb the structure and stability of lipid bilayers. researchgate.net
Lipid membranes undergo a characteristic phase transition from a tightly packed gel state to a more fluid liquid-crystalline state at a specific temperature, known as the main transition temperature (T_m). doi.orgtainstruments.com This transition is associated with a specific enthalpy change (ΔH). When a peptide binds to or inserts into the lipid bilayer, it disrupts the cooperative packing of the lipid acyl chains. tainstruments.com
DSC analysis of lipid vesicles in the presence and absence of this compound can reveal:
A shift in the T_m: The direction and magnitude of the shift provide information on how the peptide interacts with the lipid headgroups or acyl chains.
A change in the enthalpy (ΔH): A decrease in enthalpy often indicates a reduction in the cooperativity of the lipid transition, signifying membrane perturbation. doi.org
Broadening of the transition peak: This suggests that the peptide is causing a less uniform, more disordered membrane environment. doi.org
Studies on temporins have used DSC to show that they interact with and disturb the integrity of lipid vesicles, with effects that can vary depending on the lipid composition (e.g., anionic vs. zwitterionic membranes). nih.gov For example, calorimetric data for Temporin-SHa and -SHc indicated that they reside at the hydrocarbon core-water interface of anionic lipid bilayers, but perturb them in distinct ways. nih.gov
Advanced Microscopy Techniques
Advanced microscopy techniques enable the direct visualization of the morphological changes induced by antimicrobial peptides on target cells and the localization of the peptide itself.
Fluorescence microscopy, particularly confocal microscopy, is a key tool. medipol.edu.trnumberanalytics.com By labeling this compound with a fluorescent tag (e.g., FITC), its binding to and potential entry into microbial cells can be tracked in real-time. unimi.it For instance, studies on a Temporin B analogue used fluorescein (B123965) isothiocyanate-labeled peptide to demonstrate that it rapidly enters Candida albicans cells. unimi.it
Scanning Electron Microscopy (SEM) provides high-resolution images of the cell surface. It has been used to study the effects of other temporins, revealing peptide-induced damage such as membrane blebbing, roughening, and the formation of pores or lesions on the bacterial surface. nih.gov
Super-resolution microscopy techniques, such as STED or PALM/STORM, which bypass the diffraction limit of light, offer the potential to visualize peptide-membrane interactions at the nanoscale, providing unprecedented detail on the formation of peptide clusters or pore structures. numberanalytics.comnih.gov These advanced imaging methods are crucial for building a comprehensive model of how this compound physically disrupts the membrane to exert its antimicrobial effect. medipol.edu.tr
Scanning Electron Microscopy (SEM) for Cell Morphology and Membrane Disruption
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography of cells and observing the morphological changes induced by antimicrobial peptides. researchgate.netelectron-microscopes.com In studies of temporins, SEM is crucial for revealing how these peptides disrupt the bacterial cell envelope. The high resolution of SEM allows for detailed imaging of features like microvilli, filopodia, and surface ruffles on mammalian cells, as well as the surface of bacteria. tu-darmstadt.de
The sample preparation for SEM is a critical step to preserve the fine surface structures of biological samples. tu-darmstadt.deuiuc.edu A typical procedure involves fixing the bacterial cells, often with agents like glutaraldehyde (B144438) or formalin, followed by dehydration and drying to prevent collapse of the structure under the high vacuum conditions of the microscope. uiuc.edu
Detailed Research Findings:
While specific SEM studies on this compound are not extensively detailed in the available literature, research on other temporins provides a clear indication of the expected outcomes. For instance, studies on temporin analogues have demonstrated their ability to cause severe damage to the bacterial membrane. researchgate.net In the case of other antimicrobial peptides, SEM has revealed effects such as the shortening and swelling of E. coli cells and the formation of blisters and bubbles on their surface. electron-microscopes.com For S. aureus, exposure to peptides has been shown to result in open holes and deep craters in the cell envelope. electron-microscopes.com These findings suggest that SEM analysis of this compound would likely reveal significant alterations to the surface morphology of susceptible bacteria, providing direct visual evidence of its membrane-disrupting activity.
Table 1: Application of SEM in Temporin Research
| Temporin Analogue | Target Organism | Observed Morphological Changes | Reference |
|---|---|---|---|
| Temporins-SH | P. aeruginosa | Severe damage to bacteria was observed. | researchgate.net |
| Gramicidin S and PGLa (Model AMPs) | E. coli | Shortening and swelling of cells, formation of multiple blisters and bubbles on the surface. | electron-microscopes.com |
| Gramicidin S and PGLa (Model AMPs) | S. aureus | Apparent bursting of cells, with open holes and deep craters in the envelope. | electron-microscopes.com |
Atomic Force Microscopy (AFM) for Membrane Surface Interactions
Atomic Force Microscopy (AFM) is an indispensable tool for investigating membrane surface morphology and the interactions between peptides and lipid bilayers at the nanoscale. researchgate.net It can provide three-dimensional images of membrane surfaces with high resolution, allowing for the detailed characterization of peptide-induced changes. researchgate.net
Detailed Research Findings:
Table 2: AFM Findings in Studies of Temporin Analogues
| Temporin Analogue | Model System/Organism | Key AFM Findings | Reference |
|---|---|---|---|
| Temporin B and L | Supported Phospholipid Bilayers | Induced the formation of fibrillar protrusions from the lipid bilayer. | nih.gov |
| Temporin-SHa | P. aeruginosa | Visualization of severe damage to the bacterial surface. | researchgate.net |
| [K³]SHa | L. infantum promastigotes | Observed morphological changes on the parasite surface after treatment. | researchgate.net |
Transmission Electron Microscopy (TEM) for Intracellular Effects
Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structures of cells, making it an essential technique for studying the intracellular effects of antimicrobial peptides. researchgate.netsintef.no By examining ultrathin sections of cells, TEM can reveal changes in subcellular organization, membrane integrity, and the leakage of cytoplasmic contents following peptide treatment. mdpi.comnih.govnih.gov
Detailed Research Findings:
While direct TEM studies on this compound are limited, research on other temporins provides valuable insights into the likely intracellular consequences of its action. For example, TEM analysis of Temporin-1CEa revealed that at high concentrations, it causes membrane breakage and the subsequent leakage of intracellular components in human breast cancer cells. mdpi.com Similarly, studies with Temporin L on S. aureus have shown the formation of protrusions from the cell surface. nih.gov In contrast, TEM studies on E. coli incubated with Temporin B showed no significant changes in bacterial cell morphology, which correlates with its lack of activity against this bacterium. mdpi.com These examples underscore the power of TEM in correlating the antimicrobial activity of a peptide with observable ultrastructural damage.
Table 3: TEM Observations in Temporin-Related Research
| Temporin Analogue | Target Cell/Organism | Observed Intracellular Effects | Reference |
|---|---|---|---|
| Temporin-1CEa | Human breast cancer cells | Membrane breakage with leakage of intracellular components. | mdpi.com |
| Temporin L | S. aureus | Occurrence of protrusions from the cell surface. | nih.gov |
| Temporin B | E. coli | No changes in bacterial cell morphology. | mdpi.com |
Fluorescent Microscopy for Lipid and Peptide Localization
Fluorescent microscopy is a key technique for visualizing the localization of peptides and lipids within model membranes and living cells. By using fluorescently labeled peptides and lipid analogs, researchers can track the distribution of these molecules and observe phenomena such as peptide aggregation, lipid segregation, and membrane permeabilization. nih.govfrontiersin.org
Detailed Research Findings:
Studies on temporins have effectively utilized fluorescent microscopy to understand their interaction with membranes. For instance, research on Temporin B and L using fluorescently labeled peptides and lipids in supported lipid bilayers revealed an initial in-plane segregation of the membrane-bound peptide and a partial exclusion of lipids from peptide-enriched areas. nih.gov This was followed by the growth of numerous flexible lipid fibrils from the lipid-enriched areas. nih.gov In studies of other temporin analogues, fluorescent dyes like SYTOX Green, which enters cells with compromised membranes, have been used to demonstrate the membrane-permeabilizing efficiency of the peptides in a dose-dependent manner. frontiersin.org These methodologies allow for a dynamic view of how temporins disrupt membrane structure and function.
Table 4: Fluorescent Microscopy Applications in Temporin Studies
| Temporin Analogue | Methodology | Key Findings | Reference |
|---|---|---|---|
| Temporin B and L | Fluorescently labeled peptide and lipid analog in supported lipid bilayers. | Initial segregation of peptide and lipid, followed by the formation of fibrillar lipid protrusions. | nih.gov |
| Temporin-FL and derivatives | SYTOX Green dye assay with MRSA. | Demonstrated dose-dependent membrane permeabilizing efficiency. | frontiersin.org |
Computational Modeling and Molecular Dynamics Simulations
Computational approaches, particularly molecular dynamics (MD) simulations, provide an atomic-level view of the dynamic interactions between peptides and membranes, which is often difficult to achieve through experimental methods alone. torvergata.itnih.govelifesciences.org
All-Atom Molecular Dynamics (AAMD) Simulations of Peptide-Membrane Systems
All-atom molecular dynamics (AAMD) simulations model every atom in the system, offering a high-resolution view of the conformational changes in both the peptide and the lipid bilayer upon interaction. nih.govrsc.org These simulations can elucidate the specific molecular interactions, such as hydrogen bonds and electrostatic interactions, that drive the binding and insertion of peptides into membranes. nih.gov
Detailed Research Findings:
While specific AAMD simulations for this compound are not documented in the reviewed literature, studies on other temporins, such as Temporin L and its derivatives, have been conducted. torvergata.it These simulations have been used to investigate the behavior of the peptides in aqueous solution and in the presence of lipopolysaccharide (LPS) lipid-A bilayers. torvergata.it The results have shown that modifications to the peptide sequence can affect its aggregation in water, which in turn influences its antimicrobial activity. torvergata.it Furthermore, AAMD simulations of model transmembrane peptides have been used to understand the effects of peptide sequence and lipid composition on their dimerization within a membrane. nih.gov Such studies provide a framework for how AAMD can be applied to understand the molecular mechanisms of this compound.
Coarse-Grained Molecular Dynamics (CGMD) Simulations
Coarse-grained molecular dynamics (CGMD) simulations simplify the system by grouping several atoms into single "beads" or interaction sites. uiuc.edunih.gov This reduction in the degrees of freedom allows for simulations to be run over longer time and larger length scales compared to AAMD, making it possible to observe large-scale phenomena like peptide aggregation, pore formation, and membrane remodeling. cnr.itchemrxiv.org
Detailed Research Findings:
There are no specific CGMD studies on this compound in the available literature. However, recent research on Temporin B has utilized both all-atom and coarse-grained molecular dynamics simulations to investigate its interaction with mixed zwitterionic and anionic phospholipid membranes. cnr.it These simulations supported experimental findings, confirming the ability of Temporin B to form clusters on the membrane surface and promote the extrusion of lipids. cnr.it CGMD simulations have also been successfully applied to other membrane peptides to study their insertion into lipid bilayers, demonstrating that this method can accurately predict peptide orientation and interaction with the membrane in agreement with experimental data. nih.gov These examples highlight the potential of CGMD to provide valuable insights into the large-scale effects of this compound on membrane structure.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Temporin A |
| Temporin B |
| Temporin L |
| Temporin-1CEa |
| Temporin-FL |
| Temporins-SH |
| [K³]SHa |
| Gramicidin S |
| PGLa (peptidyl-glycylleucine-carboxyamide) |
| Glutaraldehyde |
| Formalin |
| SYTOX Green |
| Lipopolysaccharide (LPS) |
Computational Design and Screening of Temporin Analogs
Computational methods play a crucial role in the rational design and screening of this compound analogs with enhanced antimicrobial properties and reduced cytotoxicity. These in silico approaches allow for the prediction of peptide structure, function, and interaction with biological membranes, thereby guiding the synthesis of more effective and selective antimicrobial agents.
One common strategy involves modifying the primary amino acid sequence to alter key physicochemical properties such as hydrophobicity, net charge, and amphipathicity. For instance, statistics-based computational strategies have been employed to design analogs of other temporins, like temporin B, by replacing specific amino acid residues to achieve desired features. mdpi.com This approach, which can be applied to this compound, aims to create peptides with similar physicochemical profiles to the parent peptide but with improved biological activity. mdpi.com
Computational screening of these designed analogs often precedes their chemical synthesis. This virtual screening process can involve predicting the secondary structure of the peptides, for example, their propensity to form an alpha-helical conformation in a membrane-like environment, which is often crucial for their antimicrobial action. mdpi.com Molecular modeling and docking studies can further elucidate the potential interactions between the temporin analogs and bacterial membranes, providing insights into their mechanism of action.
These computational tools not only accelerate the discovery of potent antimicrobial peptides but also contribute to a deeper understanding of the structural requirements for their activity. By systematically modifying the sequence of this compound and predicting the outcomes, researchers can identify promising candidates for further experimental validation.
Biofilm Assessment Methodologies
The ability of this compound and its analogs to combat bacterial biofilms is a critical area of investigation. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to conventional antibiotics. nih.gov Various methodologies are employed to assess the anti-biofilm activity of these peptides.
Quantitative Biofilm Formation Assays
A widely used method to quantify biofilm formation is the crystal violet (CV) assay. This assay provides a straightforward and high-throughput means of assessing the ability of a peptide to inhibit biofilm development or eradicate pre-formed biofilms. The principle of the CV assay is based on the ability of crystal violet dye to stain the adherent biomass of the biofilm, including both the bacterial cells and the extracellular matrix.
In a typical experiment, bacteria are cultured in the presence and absence of varying concentrations of this compound or its analogs in a multi-well plate. mdpi.com After a specific incubation period that allows for biofilm formation, the planktonic (free-floating) bacteria are removed, and the remaining adherent biofilm is stained with crystal violet. researchgate.net The excess stain is then washed away, and the bound dye is solubilized, often with an organic solvent like ethanol (B145695) or acetic acid. The absorbance of the solubilized dye is then measured using a spectrophotometer, which provides a quantitative measure of the total biofilm biomass. A reduction in absorbance in the presence of the peptide indicates its inhibitory effect on biofilm formation. mdpi.com
This method has been successfully used to demonstrate the dose-dependent reduction of biofilm development by other temporins, such as Temporin-L, against bacteria like Pseudomonas fluorescens. mdpi.com
| Temporin-L Concentration | Biofilm Reduction (%) |
| 25 µM | ~60% reduction in attached biomass |
| 100 µM | ~92% reduction in attached biomass |
| Data based on studies with Temporin-L against P. fluorescens, illustrating the type of quantitative data obtained from biofilm formation assays. mdpi.com |
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Structure
Confocal Laser Scanning Microscopy (CLSM) is a powerful, non-invasive imaging technique that allows for the three-dimensional visualization of biofilm architecture. researchgate.net This methodology provides detailed insights into the structural changes induced by antimicrobial peptides like this compound on biofilms. mdpi.com
CLSM works by using a focused laser beam to excite fluorescent dyes within the biofilm sample. The emitted fluorescence is then detected through a pinhole aperture, which rejects out-of-focus light, resulting in high-resolution optical sections of the biofilm. By acquiring a series of these optical sections at different depths (a process known as z-stacking), a three-dimensional image of the biofilm can be reconstructed. mdpi.com
To differentiate between live and dead cells within the biofilm, fluorescent stains such as SYTO 9 and propidium (B1200493) iodide are commonly used. nih.gov SYTO 9 can penetrate the membranes of all bacterial cells, staining them green, while propidium iodide can only enter cells with compromised membranes, staining them red. nih.gov This dual-staining approach allows for the visualization of the bactericidal effect of this compound on the biofilm population. nih.gov
CLSM analysis can reveal various aspects of biofilm structure, including its thickness, surface coverage, roughness, and the spatial distribution of live and dead cells. mdpi.com For example, studies on other temporins have used CLSM to show that the peptide can cause a significant decrease in biofilm biomass and alter its morphology, often resulting in a thinner and less dense biofilm structure. mdpi.com These detailed structural analyses are crucial for understanding the mechanisms by which this compound disrupts and eradicates bacterial biofilms. mdpi.com
Pre Clinical and Non Clinical Research Applications of Temporin 1spb and Its Analogs
Development of Lead Compounds for Antimicrobial Strategies
Temporin-1SPb, a member of the temporin family of antimicrobial peptides (AMPs), has emerged as a promising candidate for the development of novel antimicrobial strategies. frontiersin.orgresearchgate.net Temporins are short, typically 10-14 amino acid long, hydrophobic, and C-terminally amidated peptides found in the skin secretions of frogs. mdpi.commdpi.com They are known for their potent activity, primarily against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netmdpi.com The relatively simple structure and small size of temporins make them ideal for chemical synthesis and modification, facilitating the development of analogs with improved activity and reduced toxicity. nih.gov
The development of lead compounds from this compound and its analogs involves several strategies aimed at enhancing their therapeutic potential. These strategies include:
Amino Acid Substitution: Researchers have explored substituting specific amino acids in the temporin sequence to improve antimicrobial potency and spectrum. For instance, the introduction of cationic residues like lysine (B10760008) can enhance the interaction of the peptide with the negatively charged bacterial membrane, thereby increasing its efficacy. nih.gov Modifications to the N-terminal and C-terminal ends of the peptide have also been investigated to create more effective antimicrobial agents. nih.gov
Increasing Hydrophobicity: While high hydrophobicity can contribute to stronger antimicrobial activity, it can also lead to increased toxicity towards host cells. Therefore, a careful balance is required. nih.gov The design of analogs often involves optimizing the hydrophobic-hydrophilic balance to achieve selective toxicity against microbes.
Dimerization: Creating dimeric versions of temporins is another approach to enhance their antimicrobial properties. Dimerization can lead to altered interactions with bacterial membranes and, in some cases, has been shown to improve activity against specific pathogens. researchgate.net
Conjugation: Conjugating temporins with other molecules, such as cell-penetrating peptides or other antimicrobial agents, is a strategy to improve their delivery and efficacy. For example, a conjugate of a temporin analog with enkephalin demonstrated potent intracellular anti-staphylococcal activity. mdpi.com
The table below summarizes the minimum inhibitory concentrations (MICs) of this compound and some of its analogs against various bacterial strains, highlighting their potential as lead compounds.
| Peptide/Analog | Bacterial Strain | MIC (µM) |
| Temporin-1SPa | Staphylococcus aureus | 12.5 |
| Temporin-1SPa | Escherichia coli | >100 |
| Temporin-1Ga | Staphylococcus aureus | 6.25 |
| Temporin-1OLa | Staphylococcus aureus (MRSA) | 3.12 |
| Temporin-PTa | Staphylococcus aureus (MRSA) | 0.78-3.12 |
This table is for illustrative purposes and includes data for temporin analogs to demonstrate the range of activities being explored. mdpi.comnih.gov
In Vivo Efficacy Studies in Animal Models (Proof of Concept)
To translate the in vitro antimicrobial potential of this compound and its analogs into viable therapeutic options, in vivo efficacy studies in animal models are crucial. These studies provide the necessary proof-of-concept for their therapeutic application in a living organism. nih.govresearchgate.net
Animal Models for Bacterial Infection Studies (e.g., MRSA infection models)
Murine models are frequently used to evaluate the in vivo efficacy of antimicrobial peptides against bacterial infections. nih.govnih.gov For instance, in a mouse model of MRSA-infected surgical wounds, the topical application of Temporin A, a related temporin, demonstrated a significant reduction in the bacterial load. nih.gov When combined with the antibiotic teicoplanin, the treatment led to an even more substantial decrease in bacterial counts. nih.gov
Another commonly used invertebrate model for assessing the in vivo efficacy of AMPs is the Galleria mellonella (wax moth) larva model. nih.govnih.gov This model is advantageous due to its cost-effectiveness, ethical considerations, and a relatively simple immune system that still shares similarities with the innate immune system of vertebrates. Studies using G. mellonella larvae have shown that temporin analogs can significantly reduce the mortality of larvae infected with S. aureus. nih.govmdpi.com For example, Temporin-1OLa was shown to protect wax moths from staphylococcal infection. nih.goviiitd.edu.in
Animal Models for Wound Healing Assessment
Beyond their direct antimicrobial effects, some temporins have been shown to promote wound healing. frontiersin.orgresearchgate.net Animal models of wound healing are therefore essential to assess this additional therapeutic benefit. In a murine model of MRSA-infected wounds, topical treatment with Temporin A not only reduced the bacterial burden but also accelerated the wound repair process. researchgate.netnih.gov Histological examination of the wounds revealed a higher degree of granulation tissue formation and collagen deposition in the temporin-treated groups. researchgate.netnih.gov Furthermore, an increase in serum levels of vascular endothelial growth factor (VEGF), a key signaling protein in angiogenesis, was observed in mice treated with Temporin A, suggesting its role in promoting neovascularization during wound healing. nih.gov
Integration with Nanotechnology for Enhanced Delivery and Efficacy (Research Trajectory)
A significant challenge in the clinical application of antimicrobial peptides is their potential for degradation by proteases and their non-specific interactions in biological environments. researchgate.net Nanotechnology offers promising solutions to overcome these hurdles by providing novel drug delivery systems. mdpi.comgavinpublishers.com The integration of this compound and its analogs with nanotechnology is a key research trajectory aimed at enhancing their delivery and therapeutic efficacy. researchgate.net
Nanocarriers, such as nanoparticles, liposomes, and hydrogels, can encapsulate or be conjugated with temporins. mdpi.comfrontiersin.org This approach offers several advantages:
Protection from Degradation: Encapsulation within nanocarriers can shield the peptides from enzymatic degradation, thereby increasing their stability and circulation time in the body. nih.gov
Targeted Delivery: The surface of nanocarriers can be modified with specific ligands or antibodies to target them to the site of infection. gavinpublishers.commdpi.com This targeted delivery minimizes systemic exposure and potential side effects. gavinpublishers.com
Controlled Release: Nanocarriers can be designed to release the encapsulated peptide in a controlled manner, maintaining a therapeutic concentration at the target site for an extended period. frontiersin.org
Enhanced Efficacy: By increasing the local concentration of the peptide at the infection site, nanotechnology-based delivery systems can enhance the antimicrobial efficacy of temporins. nih.gov
Research has explored the use of various nanomaterials for the delivery of temporins. For instance, composite nanofibers containing temporin peptides have been developed and shown to be biocompatible and promote wound healing in both in vitro and in vivo experiments. nih.gov Similarly, hybrid microspheres have been created using a hydrogel matrix to deliver these peptides. nih.gov
Exploration of Novel Therapeutic Strategies Beyond Direct Antimicrobial Action (e.g., anti-biofilm, immunomodulation)
The therapeutic potential of this compound and its analogs extends beyond their direct bactericidal activity. researchgate.netnih.gov Researchers are actively exploring their capabilities in combating bacterial biofilms and modulating the host immune response. mdpi.comnih.gov
Anti-Biofilm Activity:
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which makes them highly resistant to conventional antibiotics. researchgate.netmdpi.com Several temporins have demonstrated significant anti-biofilm activity. nih.govnih.gov They can inhibit the initial attachment of bacteria to surfaces, disrupt the formation of mature biofilms, and even eradicate existing biofilms. iiitd.edu.inresearchgate.net For example, Temporin-1OLa has been shown to possess anti-biofilm capabilities. nih.goviiitd.edu.in Temporin G has also been found to be effective against preformed S. aureus biofilms, including those containing persister cells, which are dormant variants of regular cells that are highly tolerant to antibiotics. nih.gov
Immunomodulatory Effects:
Considerations for in vivo Biological Function in Complex Environments (e.g., serum stability)
A critical factor for the successful in vivo application of any therapeutic peptide is its stability and activity in complex biological environments like blood serum. conicet.gov.armdpi.com Serum contains various proteases that can rapidly degrade peptides, limiting their therapeutic window. researchgate.net
The activity of some temporins has been shown to be reduced or lost when tested in human serum. mdpi.com This highlights the need to design analogs with improved serum stability. Strategies to enhance serum stability include:
D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers can make the peptide resistant to proteolysis by host enzymes, as proteases are typically specific for L-amino acids. nih.gov
Chemical Modifications: Modifications such as PEGylation (attaching polyethylene (B3416737) glycol) can increase the hydrodynamic size of the peptide, protecting it from enzymatic degradation and renal clearance. mdpi.com
Structural Constraints: Introducing cyclic structures or other conformational constraints can also enhance peptide stability.
Studies on temporin analogs have shown that it is possible to design peptides that retain their antimicrobial activity in the presence of serum. nih.gov For example, while the activity of Temporin G is reduced in serum, some of its analogs have been engineered to overcome this limitation. mdpi.com The development of serum-stable temporin analogs is a key area of research to ensure their effectiveness as systemic antimicrobial agents.
Q & A
Q. What experimental methodologies are recommended for characterizing the structural properties of Temporin-1SPb?
To determine structural properties (e.g., secondary structure, stability), use circular dichroism (CD) spectroscopy under varying pH and temperature conditions. Pair this with nuclear magnetic resonance (NMR) to resolve tertiary structures. Ensure purity via high-performance liquid chromatography (HPLC) and mass spectrometry (MS). For reproducibility, document solvent systems, column specifications, and calibration standards in the "Experimental" section, with detailed protocols in supplementary materials .
Table 1: Common Analytical Techniques for this compound Characterization
| Technique | Purpose | Key Parameters |
|---|---|---|
| CD Spectroscopy | Secondary structure analysis | Wavelength range (190–260 nm), buffer composition, temperature gradient |
| NMR | Tertiary structure resolution | Solvent (e.g., D₂O/CD₃CN), magnetic field strength, 2D experiments (NOESY, TOCSY) |
| HPLC | Purity assessment | Column type (C18), gradient elution, flow rate |
Q. How should researchers design initial bioactivity assays for this compound against bacterial strains?
Use a tiered approach:
- Step 1 : Minimum inhibitory concentration (MIC) assays under standardized conditions (e.g., CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Step 2 : Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
- Step 3 : Cytotoxicity screening using mammalian cell lines (e.g., HEK293) via MTT assays. Include negative controls (vehicle-only) and reference antibiotics (e.g., polymyxin B). Statistical significance (p < 0.05) must be validated via ANOVA or t-tests, with raw data in supplementary files .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s mechanism of action across studies?
Conflicting data (e.g., membrane disruption vs. intracellular targeting) require:
- Meta-analysis : Systematically compare experimental conditions (e.g., peptide concentration, bacterial growth phase) across studies .
- Advanced imaging : Use confocal microscopy with fluorescently labeled this compound to track subcellular localization in real time.
- Mutagenesis : Test peptide analogs to identify critical residues for activity. Address discrepancies by publishing negative results and sharing raw datasets to enable reproducibility .
Table 2: Approaches to Resolve Mechanistic Contradictions
| Conflict Type | Methodological Solution | Outcome Validation |
|---|---|---|
| Membrane vs. intracellular targeting | Fluorescence microscopy + membrane permeability assays | Quantify colocalization with organelles (e.g., DNA staining) |
| Species-specific activity | Comparative genomics of bacterial membranes | Correlate lipid composition with peptide efficacy |
Q. How can researchers optimize in vivo models to evaluate this compound’s therapeutic potential?
- Model selection : Use murine infection models (e.g., subcutaneous abscess for skin infections) with immunocompromised hosts to mimic clinical scenarios.
- Dosage : Perform pharmacokinetic studies to determine half-life and bioavailability. Adjust formulations (e.g., liposomal encapsulation) to enhance stability.
- Ethical compliance : Adhere to institutional animal care protocols (IACUC), including sample size justification and humane endpoints. Publish full experimental timelines and survival curves .
Q. What computational tools are suitable for predicting this compound’s interactions with host cells?
Combine molecular dynamics (MD) simulations (e.g., GROMACS) with machine learning (ML) models trained on peptide-membrane interaction datasets. Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics. Open-source tools like PEP-FOLD3 can predict peptide folding, but results must be corroborated experimentally .
Methodological Considerations
Q. How should researchers address variability in this compound’s activity due to solvent systems?
- Solvent screening : Test activity in physiological buffers (e.g., PBS) vs. organic solvents (e.g., DMSO).
- Standardization : Report solvent purity, storage conditions (-20°C vs. lyophilized), and reconstitution protocols. Use circular dichroism to confirm structural integrity post-solubilization .
Q. What statistical frameworks are critical for analyzing this compound’s dose-response data?
- Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Outlier detection : Apply Grubbs’ test or ROUT method.
- Power analysis : Predefine sample sizes to ensure statistical rigor, avoiding underpowered studies .
Data Reporting and Reproducibility
Q. What metadata is essential for sharing this compound datasets?
Include:
- Peptide synthesis details (vendor, purity, batch number).
- Experimental conditions (temperature, pH, ion concentration).
- Instrument calibration logs (e.g., NMR magnet shimming). Store data in repositories like Zenodo with DOIs, adhering to FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
